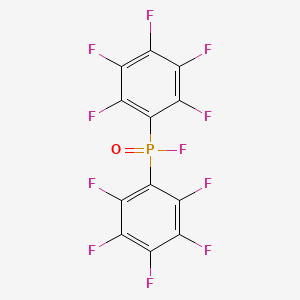![molecular formula C8H12S2 B14718983 3,7-Dithiatricyclo[3.3.2.01,5]decane CAS No. 21533-69-7](/img/structure/B14718983.png)
3,7-Dithiatricyclo[3.3.2.01,5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dithiatricyclo[3.3.2.01,5]decane is a unique organic compound characterized by its intricate molecular structure. It contains a total of 24 bonds, including 12 non-hydrogen bonds, and features multiple ring systems, including four-membered, five-membered, seven-membered, and eight-membered rings. The presence of two sulfur atoms within its structure adds to its chemical complexity .
Métodos De Preparación
The synthesis of 3,7-Dithiatricyclo[3.3.2.01,5]decane involves several steps, typically starting with the formation of bicyclo[2.2.2]octane through a Diels-Alder reaction. This is followed by a Conia-ene reaction to shape a five-membered ring, ultimately leading to the formation of the tricyclic framework
Análisis De Reacciones Químicas
3,7-Dithiatricyclo[3.3.2.01,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur atoms or the ring structures .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Mecanismo De Acción
The mechanism by which 3,7-Dithiatricyclo[3.3.2.01,5]decane exerts its effects is primarily related to its ability to undergo various chemical reactions. The sulfur atoms within its structure can participate in redox reactions, while the multiple ring systems provide sites for substitution and other modifications. These properties make it a versatile compound for studying reaction mechanisms and developing new chemical processes .
Comparación Con Compuestos Similares
3,7-Dithiatricyclo[3.3.2.01,5]decane can be compared to other similar compounds, such as 2,7-Dithiatricyclo[4.3.1.03,8]decane and tricyclo[4.3.1.03,7]decane. These compounds share similar ring structures and sulfur atoms, but differ in the specific arrangement of their atoms and rings. The unique structure of this compound sets it apart, providing distinct chemical properties and reactivity .
Propiedades
Número CAS |
21533-69-7 |
|---|---|
Fórmula molecular |
C8H12S2 |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
3,7-dithiatricyclo[3.3.2.01,5]decane |
InChI |
InChI=1S/C8H12S2/c1-2-8-5-9-3-7(1,8)4-10-6-8/h1-6H2 |
Clave InChI |
HPEXWFZEWWAJDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC23C1(CSC2)CSC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


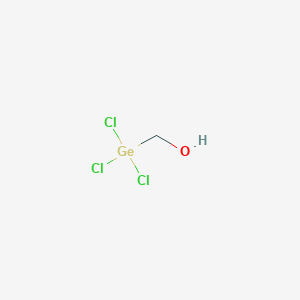
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
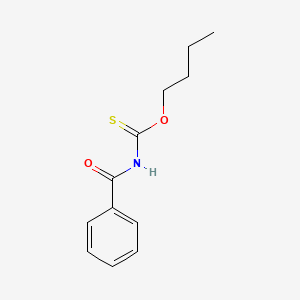
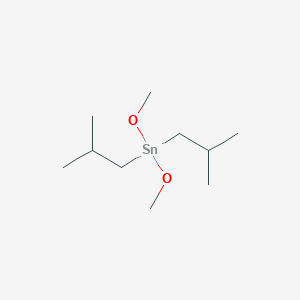
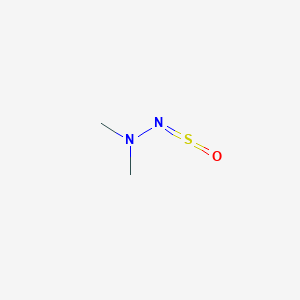
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
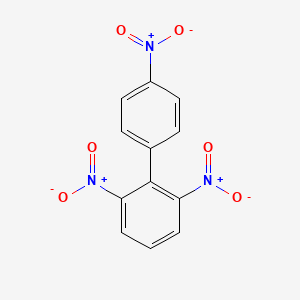

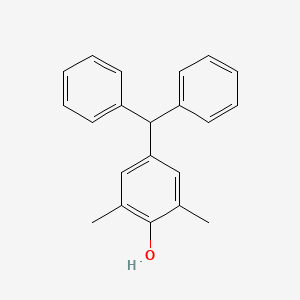
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)

